molecular formula C22H31N4O12P B1229832 Dtpdt ethylphosphotriester CAS No. 35002-96-1

Dtpdt ethylphosphotriester

Cat. No.: B1229832
CAS No.: 35002-96-1
M. Wt: 574.5 g/mol
InChI Key: ZKKPILTYCWGWSA-KJOYEBRGSA-N
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Description

Dtpdt ethylphosphotriester (dTp(Et)dT) is a DNA adduct formed through the alkylation of the phosphate backbone by ethylating agents such as N-ethyl-N-nitrosourea (ENU) . This modification involves the covalent attachment of an ethyl group to the internucleotide phosphate, creating a phosphotriester structure.

Key studies by Den Engelse et al. (1987) demonstrated that dTp(Et)dT is highly persistent in slowly dividing tissues (e.g., brain, testis) of ENU-treated rats, with minimal repair observed over 56 days . This persistence correlates with the low proliferative activity of these tissues, where DNA repair mechanisms like nucleotide excision repair (NER) are less efficient .

Properties

CAS No.

35002-96-1

Molecular Formula

C22H31N4O12P

Molecular Weight

574.5 g/mol

IUPAC Name

ethyl [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate

InChI

InChI=1S/C22H31N4O12P/c1-4-34-39(33,35-10-16-13(28)5-17(37-16)25-7-11(2)19(29)23-21(25)31)38-14-6-18(36-15(14)9-27)26-8-12(3)20(30)24-22(26)32/h7-8,13-18,27-28H,4-6,9-10H2,1-3H3,(H,23,29,31)(H,24,30,32)/t13-,14-,15+,16+,17+,18+,39?/m0/s1

InChI Key

ZKKPILTYCWGWSA-KJOYEBRGSA-N

SMILES

CCOP(=O)(OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C

Isomeric SMILES

CCOP(=O)(OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O)O[C@H]3C[C@@H](O[C@@H]3CO)N4C=C(C(=O)NC4=O)C

Canonical SMILES

CCOP(=O)(OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C

Synonyms

dTp(Et)dT
dTpdT ethylphosphotriester
P-ethylthymidylyl-(3'-5')-thymidine

Origin of Product

United States

Comparison with Similar Compounds

Ethylphosphotriesters vs. Methylphosphotriesters

Parameter Ethylphosphotriesters (e.g., dTp(Et)dT) Methylphosphotriesters (e.g., dTp(Me)dT)
Formation Agent ENU, ethyl methanesulfonate (EMS) N-methyl-N-nitrosourea (MNU), dimethyl sulfate
Reactivity Lower reactivity of ethyl groups with DNA phosphates compared to methyl groups Higher reactivity due to smaller size and electrophilicity of methyl groups
Persistence Highly persistent in non-dividing tissues (>56 days in rats) Less persistent; faster repair in vivo
Repair Mechanism Poorly recognized by bacterial and mammalian repair systems Partially repaired by E. coli AlkB homologs and oxidative demethylation
Biological Impact Accumulates in quiescent tissues, increasing long-term carcinogenic risk Shorter half-life reduces mutagenic potential

Key Findings :

  • Ethylphosphotriesters exhibit greater metabolic stability than methyl analogs due to the ethyl group’s bulkier structure, which hinders enzymatic repair .
  • Methylphosphotriesters are more readily formed but less persistent, as observed in studies comparing ENU and MNU .

Comparison with Other Ethylated DNA Lesions

Lesion Type Ethylphosphotriester (dTp(Et)dT) O²-Ethylthymine O⁴-Ethylthymine
Formation Site Phosphate backbone Thymine base (O² position) Thymine base (O⁴ position)
Repair Efficiency Very low; no known direct repair pathway Partially repaired by alkyladenine DNA glycosylase (AAG) Not repaired by AAG; persists in dividing cells
Mutagenic Potential Indirect (replication stress) High (mispaired with guanine) Very high (mispaired with thymine)
Persistence in Rat Liver Moderate (28–56 days) High (>56 days) Extremely high (>56 days)

Key Findings :

  • O⁴-Ethylthymine is more mutagenic than ethylphosphotriesters but similarly persistent in non-dividing tissues .

Comparison with Haloethylphosphotriesters

Parameter Ethylphosphotriester (dTp(Et)dT) Chloroethylphosphotriester
Formation Agent ENU Chloroethylnitrosoureas (e.g., CCNU)
Chemical Stability Stable under physiological conditions Unstable; hydrolyzes to hydroxyethyl derivatives
Repair Mechanism Not repaired in mammalian systems Transferred to proteins by E. coli BS21 extracts
Biological Impact Long-term DNA damage accumulation Crosslinking potential due to reactive intermediates

Key Findings :

  • Chloroethylphosphotriesters are chemically unstable but more genotoxic due to crosslinking activity, unlike ethylphosphotriesters .

Q & A

Basic Research Questions

Q. What are the primary experimental methods for detecting Dtpdt ethylphosphotriester (dTp(Et)dT) in DNA samples, and how do they address sensitivity limitations?

  • Methodological Answer : Detection relies on techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 32P-postlabeling assays . LC-MS/MS quantifies ethylphosphotriester adducts with high specificity by targeting molecular ion transitions (e.g., m/z 478 → 362 for dTp(Et)dT), achieving detection limits of ~0.1 adducts per 10^8 nucleotides . For low-abundance samples, 32P-postlabeling enhances sensitivity by enzymatically labeling DNA hydrolysates with radioactive phosphorus, followed by thin-layer chromatography separation. However, this method requires rigorous controls to avoid false positives from co-migrating impurities .

Q. How do researchers validate the persistence of ethylphosphotriester lesions in in vivo models, and what confounding factors must be controlled?

  • Methodological Answer : Persistence studies often use ethylnitrosourea (ENU)-treated rodent models , where dTp(Et)dT levels are tracked over time in slowly dividing tissues (e.g., brain or liver). Key controls include:

  • Normalizing adduct levels to tissue-specific replication rates (e.g., via BrdU incorporation assays).
  • Accounting for enzymatic repair activity by comparing wild-type and DNA repair-deficient (e.g., Aag/Alkbh2 knockout) models .
  • Confounding factors include oxidative DNA damage from ENU metabolites, which requires parallel measurement of 8-oxoguanine levels .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported repair kinetics of ethylphosphotriester adducts across studies?

  • Methodological Answer : Discrepancies arise from differences in cell type proliferation rates and lesion quantification methods . To address this:

  • Use isogenic cell lines with controlled replication rates (e.g., synchronized cultures) to isolate repair kinetics from dilution effects.
  • Combine longitudinal adduct tracking (e.g., LC-MS/MS at 0h, 24h, 72h) with single-cell sequencing to correlate lesion persistence with transcriptional activity .
  • Meta-analysis of existing datasets should standardize adduct measurements as "adducts per cell division" to enable cross-study comparisons .

Q. How can researchers optimize in vitro systems to study the mutagenic potential of dTp(Et)dT without confounding by secondary DNA damage?

  • Methodological Answer :

  • Replicating plasmids containing site-specific dTp(Et)dT adducts are transfected into repair-proficient (e.g., HEK293) and deficient (e.g., XPA-/-) cells. Mutation frequency is quantified via Sanger sequencing of replicated plasmids.
  • To minimize oxidative damage, conduct experiments under low-oxygen conditions (e.g., 5% O₂) and include antioxidants (e.g., tempol) in culture media .
  • Validate adduct specificity using immunoaffinity purification with anti-ethylphosphotriester antibodies .

Q. What computational approaches integrate ethylphosphotriester adduct data with genomic and epigenomic datasets to predict carcinogenic risk?

  • Methodological Answer :

  • Multi-omics pipelines align adduct mapping data (e.g., from Next-Gen Sequencing) with CpG methylation profiles and chromatin accessibility (ATAC-seq) to identify lesion-prone genomic regions.
  • Machine learning models (e.g., random forests) trained on adduct persistence, replication timing, and histone modification data predict mutation hotspots. Tools like DeepSEA or Basenji can prioritize high-risk loci for functional validation .

Methodological and Ethical Considerations

Q. How should researchers address reproducibility challenges in ethylphosphotriester studies, particularly in low-resource settings?

  • Methodological Answer :

  • Adopt open-source protocols for adduct quantification (e.g., protocols.io ) and share raw mass spectrometry files via repositories like MetaboLights .
  • Use synthetic DNA standards spiked into samples to calibrate inter-lab variability .
  • For labs without LC-MS/MS access, collaborate with core facilities using blinded sample analysis to reduce bias .

Q. What ethical guidelines govern the use of animal models in ethylphosphotriester research, particularly for chronic exposure studies?

  • Methodological Answer :

  • Follow ARRIVE 2.0 guidelines for reporting animal studies, including detailed ENU dosing schedules and humane endpoints (e.g., tumor burden thresholds).
  • Obtain approval from institutional IACUC committees , emphasizing justification for slow-dividing tissue sampling (e.g., brain) to minimize animal numbers .

Data Presentation and Publication

Q. How should researchers structure supplementary data for studies on ethylphosphotriester adducts to meet journal requirements?

  • Methodological Answer :

  • Provide raw chromatograms (LC-MS/MS) and 32P-postlabeling autoradiographs in TIFF format with scale bars.
  • Include metadata tables detailing sample preparation steps (e.g., DNA extraction kits, enzyme batches) to enhance reproducibility .
  • For computational data, share Jupyter notebooks or R scripts via GitHub or Zenodo .

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